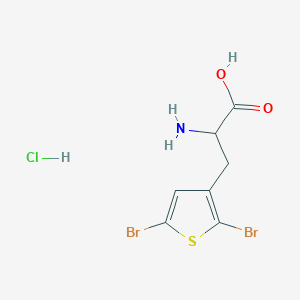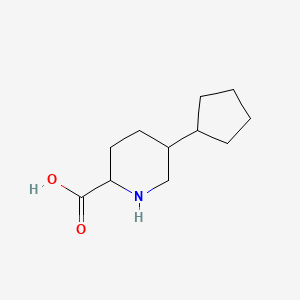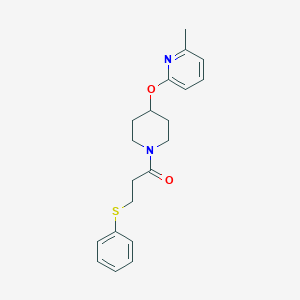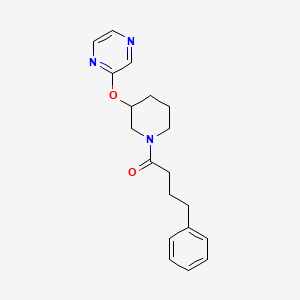
2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2287260-22-2 . It has a molecular weight of 365.47 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H7Br2NO2S.ClH/c8-5-2-3 (6 (9)13-5)1-4 (10)7 (11)12;/h2,4H,1,10H2, (H,11,12);1H . This indicates the presence of bromine, nitrogen, oxygen, sulfur, and chlorine atoms in the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Fluorescence Derivatisation for Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid derivatives exhibit strong fluorescence, making them valuable for biological assays. The derivatisation of amino acids with these compounds results in strongly fluorescent derivatives that are useful in ethanol and water at physiological pH, offering good quantum yields with emission wavelengths suitable for biological applications. This property is leveraged in fluorescence derivatisation, enhancing the visibility and traceability of biomolecules in research studies (Frade et al., 2007).
Corrosion Inhibition
Schiff bases derived from amino acids, such as L-Tryptophan, have demonstrated significant efficiency in inhibiting corrosion of metals in acidic environments. These compounds exhibit a mixed mode of inhibition, with a predominant control over cathodic reactions. Their application in corrosion science reveals their potential in protecting industrial materials, offering a sustainable alternative to traditional corrosion inhibitors (Vikneshvaran & Velmathi, 2017).
Synthesis of N-Substituted 1,3-Oxazinan-2-ones
The efficient synthesis of N-substituted 1,3-oxazinan-2-ones involves a one-pot reaction utilizing amino acids like L-Alanine, demonstrating the utility of these compounds in organic synthesis to produce chiral products. This method provides a streamlined approach to synthesizing complex molecular structures, which are valuable in pharmaceuticals and materials science (Trifunović et al., 2010).
Polymorphism in Pharmaceutical Compounds
Studying the polymorphic forms of pharmaceutical compounds, including those related to 2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid derivatives, is crucial for understanding their physical and chemical properties. Such research aids in the optimization of drug formulations by characterizing different crystalline forms, which can influence the drug's stability, dissolution rate, and bioavailability (Vogt et al., 2013).
Modification of Polymeric Materials
The functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amino compounds showcases the potential of 2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid derivatives in enhancing the properties of polymeric materials. Such modifications can improve the thermal stability and biological activity of polymers, broadening their applications in medical and environmental fields (Aly et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-amino-3-(2,5-dibromothiophen-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S.ClH/c8-5-2-3(6(9)13-5)1-4(10)7(11)12;/h2,4H,1,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNHMYLZSZXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)N)Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)
![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)
![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2997156.png)
![3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2997158.png)



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2997167.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)
